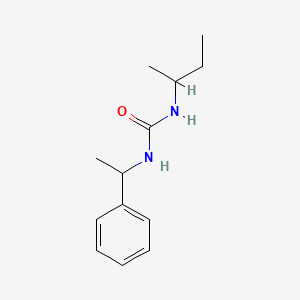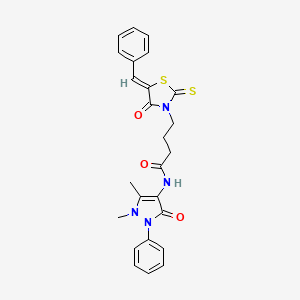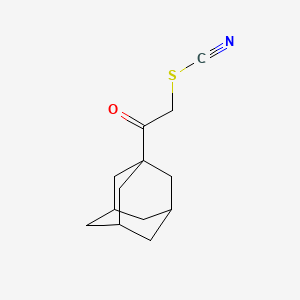
N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
Overview
Description
N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea (MTT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a thiourea derivative that is commonly used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The compound is known for its ability to scavenge free radicals and protect cells from oxidative stress, making it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea exerts its biological effects by scavenging free radicals and reducing oxidative stress. The compound has been shown to inhibit lipid peroxidation and prevent the formation of reactive oxygen species. N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further reduces oxidative stress and protects cells from damage.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to have several biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and prevent cell death. N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to improve mitochondrial function and increase ATP production. Additionally, N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has some limitations, including its potential toxicity at high concentrations. Careful dosing and experimental design are required to ensure that N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is used safely and effectively in laboratory experiments.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. One potential area of study is the development of new drugs and therapies based on N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea's antioxidant and neuroprotective properties. N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea may also have potential applications in the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea and its effects on cellular processes.
Scientific Research Applications
N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied for its potential application in various fields of scientific research. In biochemistry, N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is commonly used as a free radical scavenger and antioxidant. The compound has been shown to protect cells from oxidative stress and prevent cell death. In pharmacology, N-(2-methoxyethyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been studied for its potential as a neuroprotective agent. The compound has been shown to protect neurons from damage caused by oxidative stress, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3OS/c1-12(2)8-10(9-13(3,4)16-12)15-11(18)14-6-7-17-5/h10,16H,6-9H2,1-5H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTAOXQHDTWSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2-furoate](/img/structure/B4833732.png)

![1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4833744.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4833760.png)


![2-({[3-(isopropoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4833780.png)
![N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4833781.png)
![4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4833786.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4833788.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4833805.png)
![6-cyclopropyl-1-propyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4833817.png)
![6-({[3-(anilinocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4833824.png)